

Lolamicin: A Technical Guide to Structure, Properties, and Mechanism

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Compound of Interest

Compound Name: Lolamicin
Cat. No.: B12362419

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This document provides a comprehensive technical overview of **lolamicin**, a novel experimental antibiotic with selective activity against Gram-negative bacteria. Discovered by a team at the University of Illinois Urbana-Champaign and reported in 2024, **lolamicin** represents a promising development in the fight against multidrug-resistant pathogens by targeting the Lol lipoprotein transport system.^[1] Its unique selectivity spares the gut microbiome, a significant advantage over broad-spectrum antibiotics.^{[2][3][4][5][6][7]}

Structure Elucidation and Chemical Properties

Lolamicin is a synthetic small molecule developed from a pyridine-pyrazole scaffold.^{[8][9]} Its structure was determined and characterized through standard analytical chemistry techniques.

IUPAC Name: 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile^[10]

SMILES: CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N^[10]

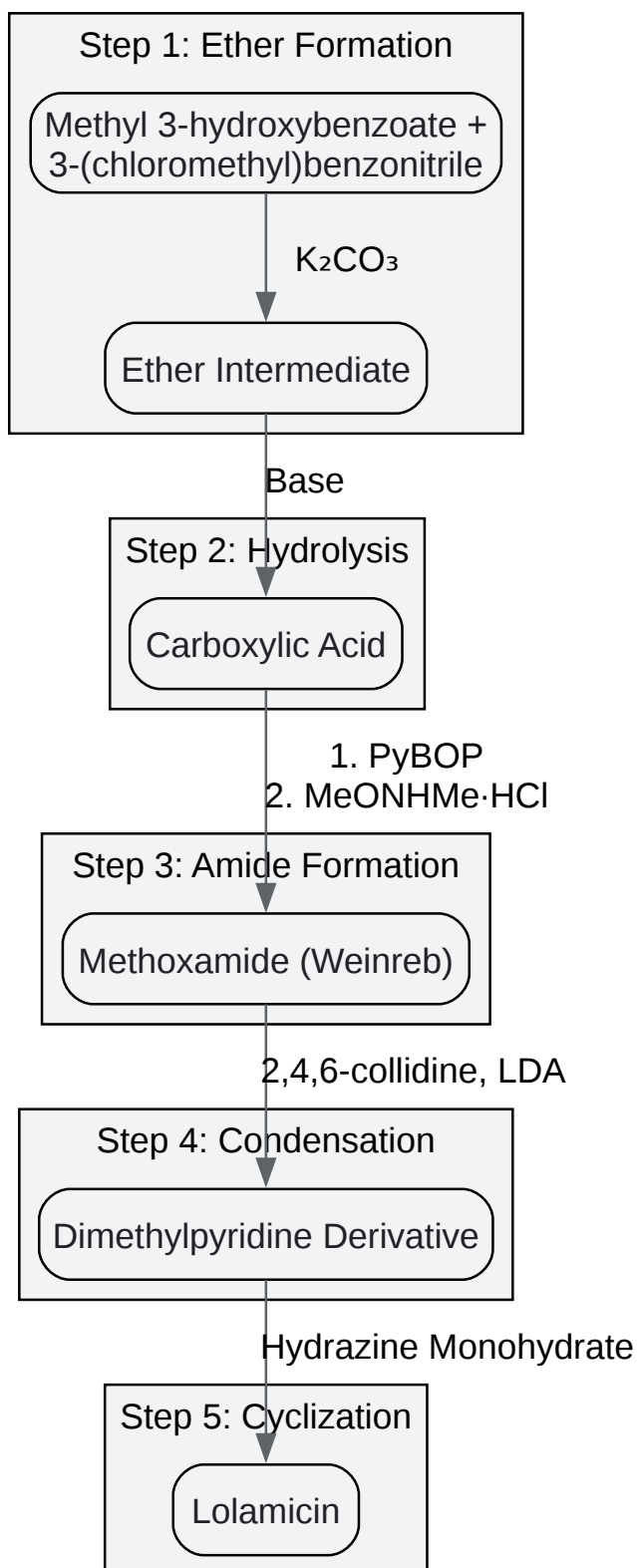
Physicochemical Properties

The key chemical and physical properties of **lolamicin** are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Source
CAS Number	2930690-12-1	[1]
Molecular Formula	C ₂₄ H ₂₀ N ₄ O	[1][10][11]
Molar Mass	380.45 g/mol	[1][10]
Solubility	DMSO: 175 mg/mL (459.99 mM)	[11]
Hydrogen Bond Acceptors	5	[12]
Hydrogen Bond Donors	1	[12]
Rotatable Bonds	5	[12]
Topological Polar Surface Area	69.77 Å ²	[12]
XLogP	2.45	[12]
Lipinski's Rules Broken	0	[12]

Synthesis Pathway

Lolamicin is produced through a five-step synthetic route.[1] The process begins with commercially available starting materials and involves standard organic chemistry transformations to build the final pyridine-pyrazole core structure.



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Caption: Five-step chemical synthesis pathway of **lolamicin**.

Mechanism of Action

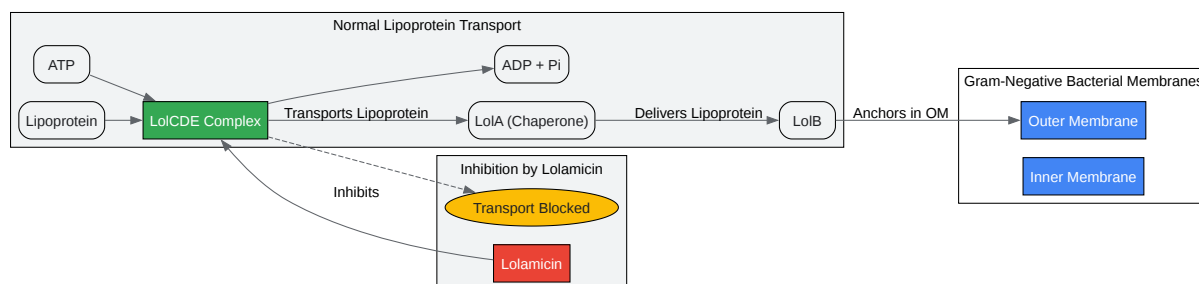
Lolamicin exhibits a highly selective mechanism of action, targeting an essential pathway in Gram-negative bacteria that is absent in Gram-positive organisms.^[3]

Target: The Lol Lipoprotein Transport System

The primary target of **lolamicin** is the Lol lipoprotein transport system, specifically the essential inner membrane protein complex LolCDE.^{[9][12][13][14][15]} This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the structural integrity and function of the outer membrane in Gram-negative bacteria.^{[3][13][15]}

Molecular Interaction

Lolamicin acts as an inhibitor of the LolCDE complex.^{[12][13]} It competitively binds to the complex, disrupting its function and preventing the release of lipoproteins to the periplasmic chaperone, LolA.^{[5][13]} Molecular modeling suggests that this binding is predominantly driven by hydrophobic interactions with nonpolar and aromatic residues within the binding site.^{[4][16]} This inhibition ultimately halts the lipoprotein transport pathway, leading to cell envelope stress and bacterial cell death.



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Caption: **Lolamicin** inhibits the LolCDE complex, blocking lipoprotein transport.

Basis for Selectivity

Lolamicin's remarkable ability to spare beneficial gut microbes stems from sequence divergence in the target protein. The LolCDE complex in pathogenic species like *E. coli*, *K. pneumoniae*, and *E. cloacae* has high sequence similarity, making them susceptible. In contrast, the LolCDE sequence in many commensal gut bacteria, including the predominant Gram-negative *Bacteroides* species, is significantly different, rendering them insensitive to the drug.^{[4][5][7]}

Efficacy and Biological Activity

Lolamicin has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative pathogens while showing minimal impact on commensal bacteria and mammalian cells.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antibiotic that prevents visible bacterial growth.

Organism	Resistance Profile	MIC Value (µg/mL)	Source
Escherichia coli (clinical isolates)	Multidrug-resistant	MIC ₅₀ : 1-2, MIC ₉₀ : 4	[4]
Klebsiella pneumoniae	Multidrug-resistant	-	[4]
Enterobacter cloacae	Multidrug-resistant	-	[4]
E. coli AR-0349	Colistin-resistant	1	[4]
Gram-positive pathogens	Various	>128	[4][9]
Anaerobic commensals	e.g., Bacteroides fragilis	>128	[4][9]

Resistance and Cytotoxicity Profile

Studies on resistance development and toxicity are critical for evaluating a new antibiotic candidate.

Parameter	Organism/Cell Line	Value	Source
Resistance Frequency (at 8x MIC)	E. coli BW25113	3.4×10^{-7}	[4]
K. pneumoniae ATCC 27736	1.2×10^{-8}	[4]	
E. cloacae ATCC 29893	5.2×10^{-7}	[4]	
Cytotoxicity	Mammalian cell lines	Minimal toxicity	[4][16]
Human red blood cells	No significant hemolysis	[4]	

In Vivo Efficacy

Lolamicin has shown significant efficacy in mouse models of bacterial infections.

Infection Model	Pathogen	Efficacy Outcome	Source
Septicemia	Colistin-resistant E. coli	100% survival	[4] [8]
Acute Pneumonia	Colistin-resistant E. coli	2-log reduction in bacterial burden	[4]
Septicemia (Oral)	Drug-resistant strains	70% survival rate	[3] [17]

Pharmacokinetics

Parameter	Value	Source
Oral Bioavailability (F)	47%	[18]

Key Experimental Protocols

The following section details the methodologies used to establish the efficacy and properties of **lolamicin**.

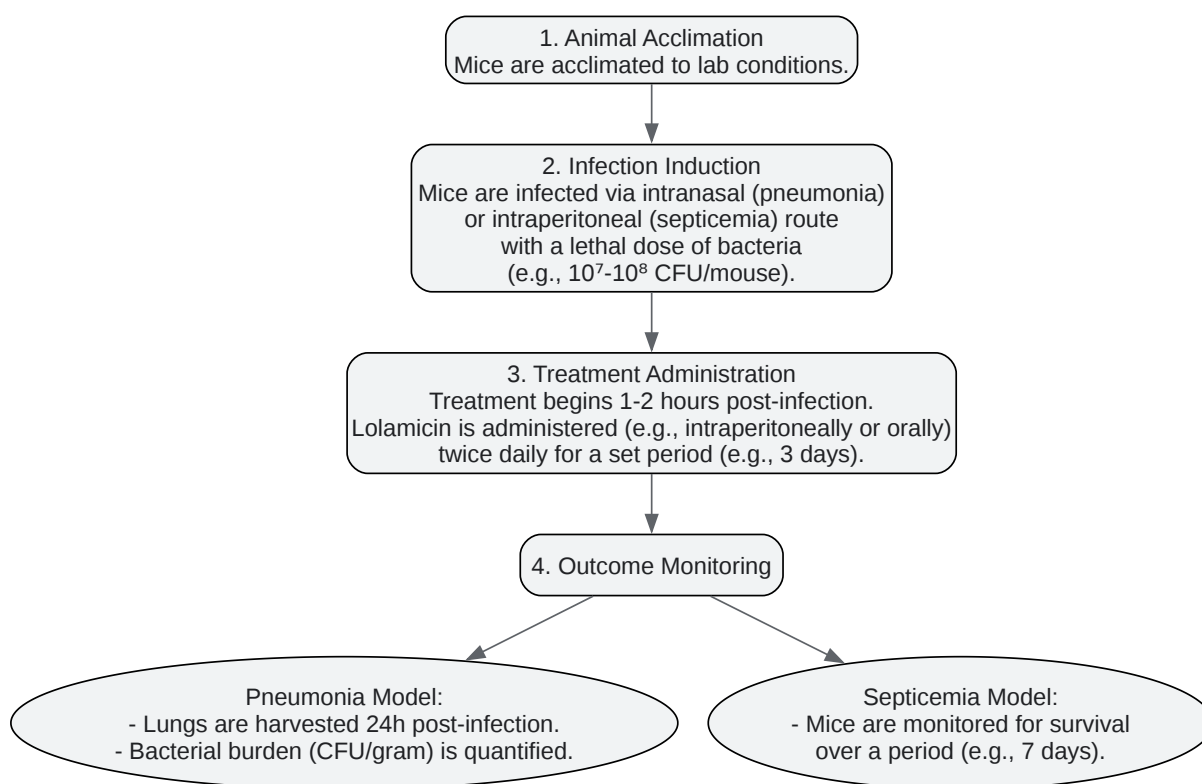
Minimum Inhibitory Concentration (MIC) Determination

- Methodology: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[4\]](#)[\[7\]](#)
- Procedure:
 - A two-fold serial dilution of **lolamicin** is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
 - Each well is inoculated with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
 - Plates are incubated at 37°C for 18-24 hours.

- The MIC is recorded as the lowest concentration of **lolamicin** that completely inhibits visible growth of the bacteria.
- Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

In Vivo Efficacy Models: Acute Pneumonia and Septicemia

These models are crucial for evaluating an antibiotic's effectiveness in a living system.



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